

Application Notes and Protocols for Apatinib and Immunotherapy Co-Treatment

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Compound of Interest

Compound Name: Apatinib

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These application notes provide a comprehensive overview and detailed protocols for preclinical studies involving the combination of **Apatinib**, a VEGFR-2 tyrosine kinase inhibitor, and immunotherapy, specifically immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. The combination aims to leverage the anti-angiogenic and immunomodulatory effects of **Apatinib** to enhance the anti-tumor efficacy of ICIs.

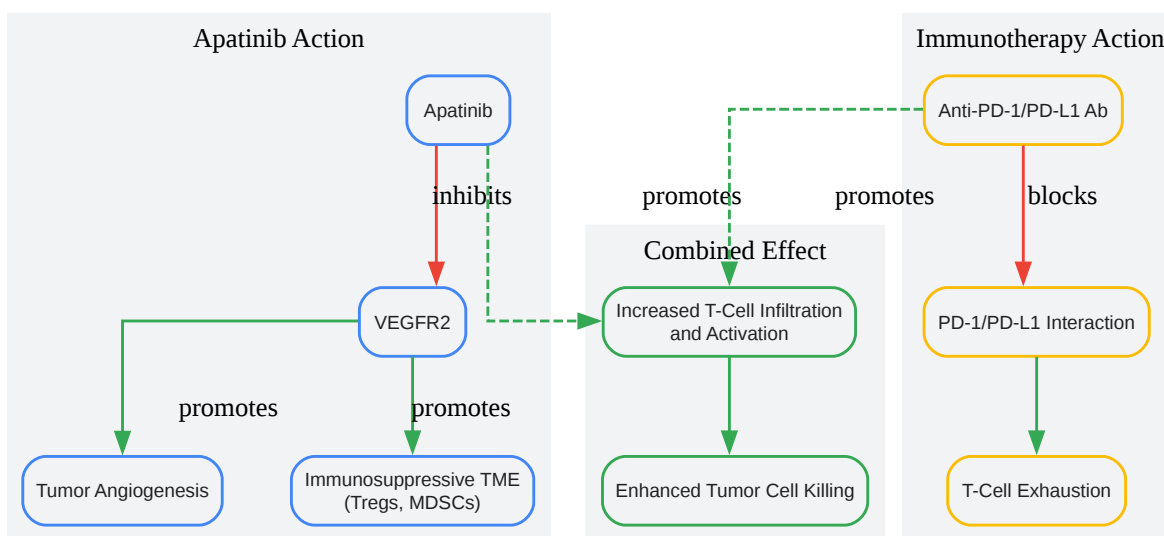
Rationale for Combination Therapy

Apatinib, by targeting VEGFR-2, not only inhibits tumor angiogenesis but also modulates the tumor microenvironment (TME).[1] It can alleviate hypoxia, normalize tumor vasculature, and decrease the infiltration of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] This remodeling of the TME can enhance the infiltration and function of cytotoxic T lymphocytes (CTLs), thereby sensitizing the tumor to immune checkpoint blockade.[1][2] Conversely, **Apatinib** has been observed to upregulate PD-L1 expression on tumor cells, providing a stronger rationale for combination with anti-PD-1/PD-L1 therapy.[4][5]

Key Signaling Pathways

The synergistic effect of **Apatinib** and immunotherapy involves multiple signaling pathways. **Apatinib**'s primary target is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis. By inhibiting this pathway, **Apatinib** reduces tumor vessel formation. Immunotherapies like anti-

PD-1/PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, which otherwise leads to T-cell exhaustion. The combination therapy is thought to enhance anti-tumor immunity by increasing the infiltration of activated T cells and natural killer (NK) cells into the tumor.[6][7]



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Fig 1. Simplified signaling pathway of **Apatinib** and anti-PD-1/PD-L1 therapy.

Experimental Data Summary

Table 1: In Vivo Murine Models and Treatment Regimens

Cell Line	Mouse Strain	Apatinib Dose	Immunotherapy Agent	Immunotherapy Dose	Key Findings	Reference
CT26 (Colon Cancer)	BALB/c	Not Specified	anti-PD-1	Not Specified	Combination significantly inhibited tumor growth compared to single agents.[4][5][8]	[4],[5],[8]
Lewis Lung Cancer	C57BL/6	50, 150, 200 mg/kg/day	-	-	Apatinib at 200 mg/kg combined with radiotherapy induced an abscopal effect.[9][10]	[9],[10]
MFC (Gastric Cancer)	Immunocompetent Mice	Not Specified	anti-PD-L1	Not Specified	Combination therapy delayed tumor growth and increased survival.[2]	[2]
HOS-8603 (Osteosarcoma)	Tumor-bearing mice	50, 200 mg/kg/day	DC-T cells	1x10 ⁶ cells	High-dose Apatinib with DC-T cells showed the	[11]

					strongest tumor suppression. [11]
A549 (NSCLC)	Nude Mice	100 mg/kg/day	-	-	Apatinib combined with docetaxel showed synergistic antitumor activity. [12]
LLC Xenograft	Tumor-bearing mice	30, 60, 120 mg/kg/day	-	-	Low-dose Apatinib (60 mg/kg) promoted vascular normalization. [13] [14]
Hepa1-6, Hep 53.4 (HCC)	C57BL/6	Not Specified	anti-PD-1	Not Specified	Apatinib enhances PD-1 inhibitor efficacy via the STAT1/NK axis. [15] [16]

Table 2: Cellular and Immunological Effects of Combination Therapy

Cancer Type	Key Cellular/Immunological Change	Method of Analysis	Reference
Colon Cancer	Increased IFN- γ and Granzyme B expression in tumors.	Immunohistochemistry (IHC)	[5]
Gastric Cancer	Increased ratio of CD8+ cytotoxic T cells to Foxp3+ Treg cells.	Flow Cytometry, IHC	[2]
Gastric Cancer	Increased infiltration of CD20+ B cells and formation of high-endothelial venules (HEVs).	IHC	[2]
Hepatocellular Carcinoma	Increased NK cell infiltration and cytotoxicity.	Flow Cytometry	[6]
Hepatocellular Carcinoma	Activation of the STAT1 signaling pathway.	Western Blot	[7]
Lung Cancer	Reversal of immunosuppressive tumor microenvironment.	Not Specified	[9]
Osteosarcoma	Decreased ratio of myeloid-derived suppressor cells (MDSCs).	Flow Cytometry	[11]

Experimental Protocols

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of **Apatinib** and immunotherapy co-treatment.[8]



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Fig 2. Workflow for in vivo tumor xenograft studies.

Materials:

- Cancer cell line (e.g., CT26, Lewis Lung, MFC)
- Appropriate mouse strain (e.g., BALB/c, C57BL/6)
- **Apatinib**
- Anti-mouse PD-1 or PD-L1 antibody
- Phosphate-buffered saline (PBS)
- Calipers

Procedure:

- Culture cancer cells to ~80% confluency.
- Harvest and resuspend cells in sterile PBS at a concentration of 1×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.[8]
- Allow tumors to grow until they are palpable (e.g., 3 days post-injection).[8]
- Randomly assign mice to treatment groups (e.g., Vehicle control, **Apatinib** alone, anti-PD-1 alone, **Apatinib** + anti-PD-1).

- Administer **Apatinib** (e.g., 50-200 mg/kg) daily via oral gavage.[9][11]
- Administer anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.[13]
- Measure tumor volume ($\text{Volume} = 0.5 \times \text{length} \times \text{width}^2$) and mouse body weight every other day.[8]
- At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.
[8]

Immunohistochemistry (IHC) for Immune Cell Infiltration

This protocol outlines the staining of tumor sections to visualize and quantify immune cell populations.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor sections
- Primary antibodies (e.g., anti-CD4, anti-CD8, anti-Foxp3, anti-CD31)
- Secondary antibodies
- DAB chromogen kit
- Hematoxylin counterstain
- Microscope

Procedure:

- Deparaffinize and rehydrate FFPE tumor sections.
- Perform antigen retrieval using an appropriate buffer and heating method.
- Block endogenous peroxidase activity.
- Block non-specific antibody binding.

- Incubate with primary antibody overnight at 4°C.
- Incubate with a biotinylated secondary antibody.
- Incubate with streptavidin-horseradish peroxidase conjugate.
- Develop with DAB chromogen.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Image and quantify the stained cells using appropriate software.

Flow Cytometry for Immune Cell Profiling

This protocol describes the preparation of single-cell suspensions from tumors or spleens for the analysis of immune cell populations.[\[3\]](#)[\[17\]](#)

Materials:

- Fresh tumor tissue or spleen
- RPMI-1640 medium
- Collagenase D, DNase I
- Fetal bovine serum (FBS)
- Red blood cell lysis buffer
- Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-F4/80, anti-Gr-1)
- Flow cytometer

Procedure:

- Mince fresh tumor tissue or spleen and digest with collagenase D and DNase I in RPMI-1640.
- Filter the cell suspension through a 70 μ m cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using a lysis buffer.
- Wash the cells with PBS containing 2% FBS.
- Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice in the dark.
- For intracellular staining (e.g., Foxp3, IFN- γ), fix and permeabilize the cells before adding intracellular antibodies.
- Wash the cells and resuspend in staining buffer.
- Acquire data on a flow cytometer and analyze using appropriate software.[18]

Conclusion

The combination of **Apatinib** and immunotherapy presents a promising strategy for the treatment of various solid tumors.[19] The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the mechanisms of synergy and to optimize treatment regimens for clinical translation. Careful consideration of appropriate cell lines, animal models, and analytical methods is crucial for obtaining robust and reproducible results.

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